molecular formula C6H12O3S B6219249 (1s,3s)-3-(methanesulfonylmethyl)cyclobutan-1-ol, cis CAS No. 2751603-57-1

(1s,3s)-3-(methanesulfonylmethyl)cyclobutan-1-ol, cis

Cat. No.: B6219249
CAS No.: 2751603-57-1
M. Wt: 164.2
InChI Key:
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Description

(1s,3s)-3-(Methanesulfonylmethyl)cyclobutan-1-ol, cis (MMCB) is a cyclic ether derivative of cyclobutan-1-ol, a hydroxycyclobutane. MMCB is a versatile and useful molecule with a wide range of applications in the fields of organic synthesis, pharmacology, and catalysis. MMCB has been used in the synthesis of various compounds, including a wide range of natural and synthetic polymers, and has been used as a building block in the development of drugs. MMCB has also been studied as a catalyst for the synthesis of a variety of compounds, and has been used in the development of a variety of biochemical and physiological effects.

Scientific Research Applications

(1s,3s)-3-(methanesulfonylmethyl)cyclobutan-1-ol, cis has a wide range of scientific research applications. It has been used in the synthesis of a wide range of natural and synthetic polymers, including polyurethanes, polyesters, and polyamides. It has also been used in the synthesis of drugs, and has been studied as a catalyst for the synthesis of a variety of compounds. In addition, this compound has been studied as a possible inhibitor of the enzyme cyclooxygenase, which is involved in the biosynthesis of prostaglandins, and has also been studied as a possible inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine.

Mechanism of Action

The mechanism of action of (1s,3s)-3-(methanesulfonylmethyl)cyclobutan-1-ol, cis is not well understood. However, it is believed that the molecule may act as a proton donor, and may also act as a catalyst for the synthesis of a variety of compounds. It is also believed that this compound may act as an inhibitor of the enzyme cyclooxygenase, which is involved in the biosynthesis of prostaglandins, and may also act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that the molecule may act as an inhibitor of the enzyme cyclooxygenase, which is involved in the biosynthesis of prostaglandins, and may also act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. In addition, this compound has been studied as a possible inhibitor of the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as serotonin and dopamine.

Advantages and Limitations for Lab Experiments

The advantages of using (1s,3s)-3-(methanesulfonylmethyl)cyclobutan-1-ol, cis in laboratory experiments include its relative ease of synthesis, its low cost, and its wide range of applications in organic synthesis, pharmacology, and catalysis. The limitations of using this compound in laboratory experiments include its potential toxicity, its potential to react with other molecules, and its potential to form complexes with other molecules.

Future Directions

The future directions of research related to (1s,3s)-3-(methanesulfonylmethyl)cyclobutan-1-ol, cis include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in the development of drugs. In addition, further research is needed to explore the potential of this compound as a catalyst for the synthesis of a variety of compounds, including natural and synthetic polymers. Finally, further research is needed to explore the potential of this compound as an inhibitor of the enzymes cyclooxygenase, acetylcholinesterase, and monoamine oxidase.

Synthesis Methods

(1s,3s)-3-(methanesulfonylmethyl)cyclobutan-1-ol, cis can be synthesized by a variety of methods, including the Grignard reaction, the Wittig reaction, and the reaction of cyclobutan-1-ol with a sulfonyl chloride. The Grignard reaction is the most common method of synthesis, and involves the reaction of a Grignard reagent with a sulfonyl chloride. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium salt. The reaction of cyclobutan-1-ol with a sulfonyl chloride involves the reaction of cyclobutan-1-ol with a sulfonyl chloride in the presence of a base.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1s,3s)-3-(methanesulfonylmethyl)cyclobutan-1-ol, cis involves the conversion of a cyclobutanone derivative to the desired alcohol through a series of reactions.", "Starting Materials": [ "Cyclobutanone", "Methanesulfonyl chloride", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Step 1: Cyclobutanone is reacted with methanesulfonyl chloride in the presence of a base to form the corresponding sulfonyl ketone.", "Step 2: The sulfonyl ketone is reduced with sodium borohydride to form the corresponding alcohol.", "Step 3: The alcohol is treated with hydrochloric acid to form the corresponding hydrochloride salt.", "Step 4: The hydrochloride salt is treated with sodium hydroxide to form the free base.", "Step 5: The free base is treated with methanol to form the desired (1s,3s)-3-(methanesulfonylmethyl)cyclobutan-1-ol, cis." ] }

2751603-57-1

Molecular Formula

C6H12O3S

Molecular Weight

164.2

Purity

95

Origin of Product

United States

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